

A Researcher's Guide to Paxillin Antibodies: A Cross-Vendor Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Paxillin**

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For researchers investigating cell adhesion, migration, and signal transduction, selecting a reliable **paxillin** antibody is critical. **Paxillin** is a key scaffolding protein found in focal adhesions, playing a pivotal role in integrating signals from the extracellular matrix to the actin cytoskeleton.^{[1][2]} This guide provides a comparative overview of commercially available **paxillin** antibodies, supported by experimental protocols and pathway diagrams to aid in your research and drug development endeavors.

Performance Comparison of Paxillin Antibodies

The following table summarizes key features and validated applications of **paxillin** antibodies from several leading vendors. This information has been compiled from publicly available datasheets and is intended for comparative purposes. Researchers are encouraged to consult the latest vendor documentation for the most current information.

Vendor	Catalog Number	Host	Clonality	Validated Applications	Reactivity
Cell Signaling Tech	2542S	Rabbit	Polyclonal	Western Blot (WB)	H, M, R, Mk, B, Pg
Cell Signaling Tech	12065S	Rabbit	Monoclonal	Western Blot (WB), Immunoprecipitation (IP)	H, M, R, Mk
Abcam	ab32115	Rabbit	Monoclonal	WB, IP, IHC-P, ICC/IF, Flow Cyt (Intra), ELISA, Dot	H, M, R
Proteintech	10029-1-Ig	Rabbit	Polyclonal	WB, IHC, IF/ICC, IP, ELISA	H, M
R&D Systems	AF4259	Sheep	Polyclonal	Western Blot (WB), Immunocytochemistry (ICC)	H, M, R
Boster Bio	MA1080	Mouse	Monoclonal	Western Blot (WB), Immunocytochemistry (ICC)	H, M, R, Ch
Novus Biologicals	NBP1-97511	Mouse	Monoclonal	Western Blot (WB), Immunohistochemistry (IHC)	H, M, R, Ch, Ca, Zf

H: Human, M: Mouse, R: Rat, Mk: Monkey, B: Bovine, Pg: Porcine, Ch: Chicken, Ca: Canine, Zf: Zebrafish. Applications listed are as indicated by the vendor.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Methodologies

Accurate and reproducible data are paramount. Below are detailed protocols for common applications used in **paxillin** antibody validation.

Western Blotting Protocol

This protocol is a general guideline for detecting endogenous levels of total **paxillin**.

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Scrape cells in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[\[13\]](#)
 - Incubate on ice for 30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
 - Perform electrophoresis to separate proteins by size. **Paxillin** has an approximate molecular weight of 68 kDa.[\[3\]](#)[\[10\]](#)
 - Transfer proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary **paxillin** antibody (diluted in blocking buffer as recommended by the vendor) overnight at 4°C.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.

- Detection:
 - Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[[10](#)]

Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol

This protocol provides a framework for visualizing the subcellular localization of **paxillin**.

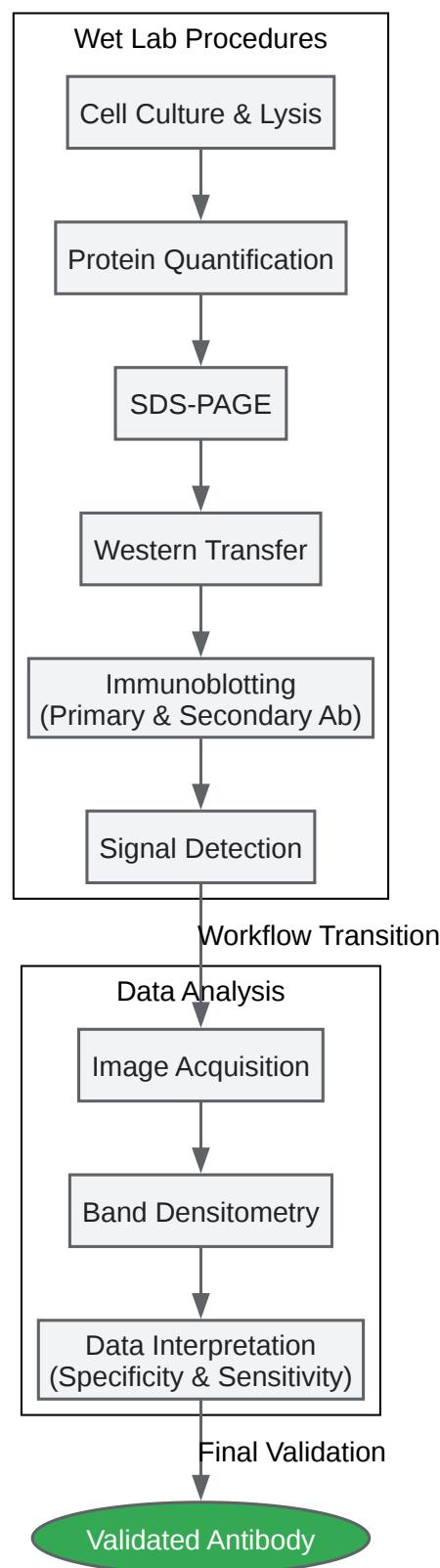
- Cell Culture:
 - Grow cells on glass coverslips or in imaging-compatible plates.
- Fixation and Permeabilization:
 - Wash cells with PBS.
 - Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[[14](#)]
 - Wash three times with PBS.
 - Permeabilize cells with 0.1-0.3% Triton X-100 in PBS for 10 minutes.[[15](#)]
- Blocking and Staining:

- Block with 1-10% BSA or normal serum in PBS for 1 hour at room temperature to reduce non-specific binding.[14][15]
- Incubate with the primary **paxillin** antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[14]
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- Wash three times with PBS.

- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain nuclei.
 - Image using a confocal or fluorescence microscope.

Visualizing Experimental and Biological Pathways

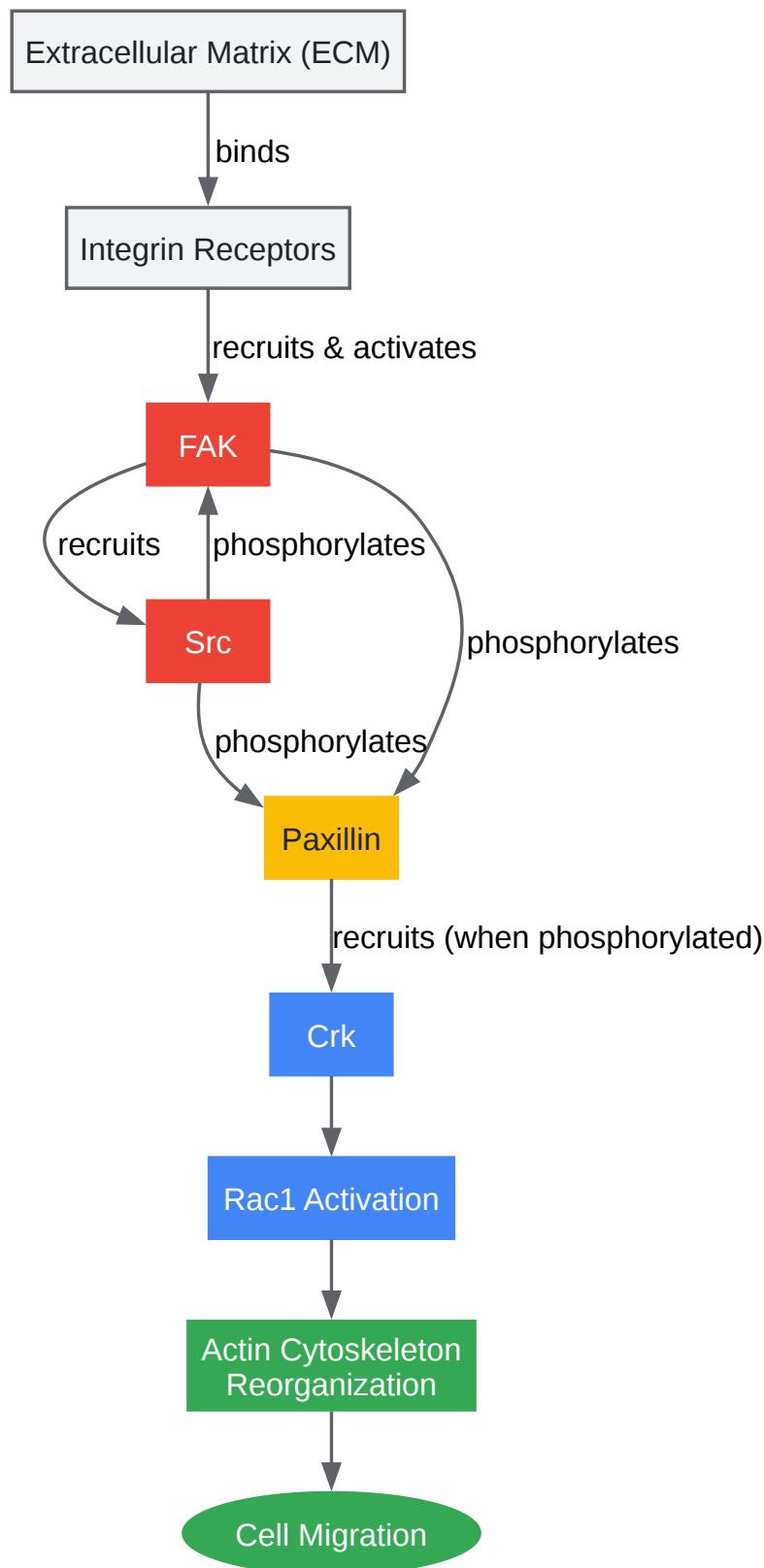
To further assist in experimental design and data interpretation, the following diagrams illustrate a typical antibody validation workflow and the central role of **paxillin** in cell signaling.



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Caption: A typical workflow for Western Blot validation of a new antibody.

Paxillin is a critical scaffold in focal adhesions, mediating signals from integrin receptors to downstream pathways that control cell migration and cytoskeletal organization.[1][16] Upon integrin engagement with the extracellular matrix (ECM), Focal Adhesion Kinase (FAK) is recruited and autophosphorylates, creating a binding site for Src kinase.[17] This FAK/Src complex then phosphorylates **paxillin** on multiple tyrosine residues, which in turn recruits other signaling molecules like Crk, leading to the activation of Rac1 and subsequent cytoskeletal changes.[2][17][18]



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Caption: Simplified **paxillin** signaling pathway in focal adhesions.

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- To cite this document: BenchChem. [A Researcher's Guide to Paxillin Antibodies: A Cross-Vendor Comparison]. BenchChem, [2025]. [Online PDF]. Available at:

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